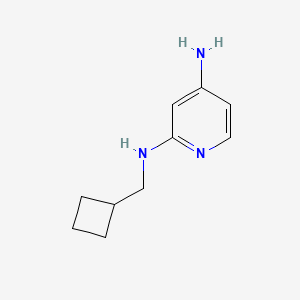

N2-(cyclobutylmethyl)pyridine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-(cyclobutylmethyl)pyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRORPZWZDHUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N2 Cyclobutylmethyl Pyridine 2,4 Diamine

Retrosynthetic Analysis of N2-(cyclobutylmethyl)pyridine-2,4-diamine

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic disconnections. The most logical approach involves disconnecting the cyclobutylmethylamino group at the C2-N bond. This leads to two key precursors: a 2-substituted-4-aminopyridine and cyclobutylmethylamine.

The 2-substituted pyridine (B92270) could be a halogenated derivative, such as 2-chloro-4-aminopyridine, which is a common intermediate in the synthesis of aminopyridine derivatives. google.comtandfonline.comchemicalbook.com This intermediate can be accessed through various routes, often starting from commercially available pyridine derivatives. google.comguidechem.comgoogle.com

An alternative disconnection could involve the sequential introduction of the amino groups onto a di-substituted pyridine ring, such as a 2,4-dichloropyridine. This would allow for the selective reaction with cyclobutylmethylamine at the more reactive 2-position, followed by amination at the 4-position.

Development and Optimization of Synthetic Routes

The synthesis of this compound can be approached through several strategies, including multi-step synthesis and one-pot reactions. The optimization of these routes would focus on maximizing yield, purity, and efficiency.

A common multi-step approach would likely commence with a readily available starting material like 2-chloropyridine. This can be converted to 2-chloro-4-nitropyridine (B32982) N-oxide through nitration. google.comgoogle.com Subsequent reduction of the nitro group would yield 2-chloro-4-aminopyridine. google.comguidechem.com The final step involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-aminopyridine and cyclobutylmethylamine to afford the desired this compound. The reactivity of the 2-chloro position is generally enhanced for nucleophilic substitution. researchgate.net

Table 1: Representative Multi-Step Synthesis of a Substituted Diaminopyridine

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-Chloropyridine | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 2-Chloro-4-nitropyridine N-oxide | ~70-80 |

| 2 | 2-Chloro-4-nitropyridine N-oxide | Iron powder, Acetic Acid | 2-Chloro-4-aminopyridine | ~85-95 |

| 3 | 2-Chloro-4-aminopyridine, Cyclobutylmethylamine | Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat | This compound | ~60-75 |

Note: Yields are estimates based on analogous reactions reported in the literature.

Another viable multi-step synthesis could start from 2,4-dihydroxypyridine, which can be converted to 2,4-dichloropyridine. Selective amination at the 2-position with cyclobutylmethylamine, followed by amination at the 4-position with ammonia (B1221849), could also lead to the target compound. google.com

One-pot syntheses offer advantages in terms of reduced reaction time, cost, and waste generation. nih.govias.ac.in A plausible one-pot strategy for this compound could involve the reaction of a suitable pyridine precursor with both cyclobutylmethylamine and an ammonia source in a single reaction vessel. For instance, starting from a 2,4-dihalopyridine, sequential addition of the amines under controlled temperature conditions could achieve the desired product.

More advanced one-pot methods might involve catalytic systems. For example, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be employed to sequentially couple the amines to a dihalopyridine substrate. nih.gov

Table 2: Comparison of Synthetic Approaches for Diaminopyridine Derivatives

| Approach | Key Features | Advantages | Potential Challenges |

| Multi-Step Synthesis | Sequential, well-defined steps | Easier to control and optimize each step, purification of intermediates is possible | Longer overall reaction time, higher cost, more waste generated |

| One-Pot Reaction | Multiple transformations in a single reactor | Increased efficiency, reduced waste, lower cost | More complex to optimize, potential for side reactions, purification can be challenging |

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. rasayanjournal.co.in This can be achieved by:

Using safer solvents: Replacing hazardous solvents like DMF or DMSO with greener alternatives such as water or ethanol (B145695) where possible. nih.govacs.org

Catalysis: Employing catalytic methods, such as transition-metal catalysis or organocatalysis, to reduce the need for stoichiometric reagents. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions often have a higher atom economy. ias.ac.in

Energy Efficiency: Utilizing microwave-assisted synthesis or carrying out reactions at ambient temperature to reduce energy consumption. rasayanjournal.co.in

For instance, an environmentally benign amination of a polyhalogenated pyridine using a base like sodium tert-butoxide in water has been reported, which could be adapted for the synthesis of the target compound. nih.govacs.org

Purification Techniques for this compound and Intermediates

The purification of this compound and its synthetic intermediates is critical to obtain a product of high purity. Common techniques include:

Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. For aminopyridine derivatives, solvents like ethanol, methanol, or mixtures with water are often effective. chemicalbook.com

Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities and unreacted starting materials. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), would be developed. google.com

Acid-Base Extraction: Given the basic nature of the amine functional groups, the product can be selectively extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

Distillation: For liquid intermediates or the final product if it has a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Scale-Up Considerations for Synthetic Processes

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. labmanager.com

Heat Transfer: Exothermic reactions that are easily controlled in the lab can pose significant challenges on a larger scale due to the lower surface-area-to-volume ratio of large reactors. Efficient cooling systems and controlled addition of reagents are necessary. labmanager.com

Mass Transfer: Ensuring efficient mixing is crucial for homogeneous reaction kinetics. The choice of reactor and agitator design is important.

Reagent and Solvent Cost: The cost of raw materials and solvents becomes a major factor at an industrial scale. Opting for less expensive and readily available starting materials and solvents is critical. google.com

Safety: A thorough safety assessment of all reaction steps is required. This includes understanding the thermal stability of intermediates and the potential for runaway reactions. labmanager.com

Waste Management: The environmental impact and cost of waste disposal must be minimized. Developing processes that generate less waste and allow for solvent recycling is a key consideration.

An improved large-scale synthesis of a key intermediate like 2-amino-4-chloropyridine (B16104) has been reported, highlighting the importance of optimizing procedures for industrial production. tandfonline.com

Spectroscopic and Structural Elucidation Techniques for N2 Cyclobutylmethyl Pyridine 2,4 Diamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For N2-(cyclobutylmethyl)pyridine-2,4-diamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR spectroscopy would provide initial information on the number and types of protons present. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the two amino groups, and the protons of the cyclobutylmethyl substituent. The chemical shifts of the pyridine ring protons are influenced by the electron-donating amino groups.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would display signals for the five carbons of the pyridine ring and the five carbons of the cyclobutylmethyl group.

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the pyridine ring and the cyclobutylmethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the point of attachment of the cyclobutylmethyl group to the N2-amino group by observing correlations between the methylene (B1212753) protons of the cyclobutylmethyl group and the C2 carbon of the pyridine ring.

Expected ¹H and ¹³C NMR Data for this compound (Predicted)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 6.0 - 6.5 | 95 - 105 |

| Pyridine-H5 | 5.8 - 6.3 | 100 - 110 |

| Pyridine-H6 | 7.5 - 8.0 | 150 - 160 |

| N2-H | 5.0 - 6.0 | - |

| N4-H₂ | 4.5 - 5.5 | - |

| CH₂ (methylene) | 3.0 - 3.5 | 45 - 55 |

| CH (methine) | 2.0 - 2.5 | 30 - 40 |

| CH₂ (cyclobutyl) | 1.5 - 2.0 | 25 - 35 |

| CH₂ (cyclobutyl) | 1.5 - 2.0 | 15 - 25 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Solvent Effects on NMR Spectra

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding, such as those of the amino groups. In aprotic solvents like chloroform-d (B32938) (CDCl₃), the chemical shifts of the NH and NH₂ protons would be observed at lower fields. In contrast, in protic or hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), these signals would likely shift to a higher frequency (downfield) due to stronger hydrogen bonding interactions with the solvent. These solvent-induced shifts can be used to confirm the assignment of the amino protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its molecular formula (C₁₀H₁₆N₄). The calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the structure of the parent molecule. For this compound, key fragmentation pathways would be expected to involve the cleavage of the bond between the cyclobutylmethyl group and the amino nitrogen, as well as fragmentation of the pyridine ring.

Predicted MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 177.1448 ([M+H]⁺) | 123.0767 | [Pyridine-2,4-diamine + H]⁺ |

| 177.1448 ([M+H]⁺) | 69.0702 | [Cyclobutylmethyl]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amino groups in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclobutylmethyl group would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1650 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule which may be weak or absent in the IR spectrum. The symmetric stretching of the pyridine ring, for instance, is often a strong band in the Raman spectrum.

Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (primary & secondary amines) | 3200 - 3500 | IR, Raman |

| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| C=N Stretch (pyridine ring) | 1580 - 1650 | IR, Raman |

| C=C Stretch (pyridine ring) | 1400 - 1600 | IR, Raman |

| N-H Bend (amines) | 1550 - 1650 | IR |

| C-N Stretch | 1250 - 1350 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For this compound, the principal chromophore is the substituted diaminopyridine ring. The electronic absorption spectrum is expected to be dominated by π → π* and n → π* transitions associated with this aromatic system.

The pyridine ring itself exhibits characteristic UV absorptions. For instance, pyridine in an acidic mobile phase shows absorption maxima at approximately 202 nm and 254 nm. sielc.comresearchgate.net The presence of two amino groups on the pyridine ring, as in diaminopyridines, significantly influences the electronic structure and, consequently, the UV-Vis spectrum. These electron-donating groups tend to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyridine. researchgate.net

The electronic transitions in substituted pyridines are sensitive to the nature and position of the substituents. researchgate.netacs.org The amino groups in the 2- and 4-positions enhance the electron density of the pyridine ring through resonance, which is expected to lower the energy of the π → π* transitions. The cyclobutylmethyl group attached to the nitrogen at the 2-position is an alkyl substituent and is not expected to have a major electronic effect on the main chromophore, but it may have minor steric influences.

The solvent environment can also play a role in the observed UV-Vis spectrum. researchgate.net In protic solvents, there is a possibility of hydrogen bonding interactions with the amino groups and the pyridine nitrogen, which can affect the energy levels of the n and π orbitals.

While specific experimental data for this compound is not publicly available, a hypothetical UV-Vis absorption data table based on similar diaminopyridine compounds is presented below. The absorption bands are attributed to π → π* and n → π* transitions within the diaminopyridine moiety. researchgate.net

Hypothetical UV-Vis Absorption Data for this compound in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~280-320 | ~5,000 - 15,000 | π → π |

| ~230-250 | ~10,000 - 25,000 | π → π |

Note: This data is illustrative and based on the characteristics of similar substituted diaminopyridine compounds.

X-Ray Crystallography for Solid-State Structure Determination (When Applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound in the solid state.

Crystal Growth and Optimization

The first and often most challenging step in X-ray crystallography is obtaining high-quality single crystals. wikipedia.org For a compound like this compound, suitable crystals might be grown by slow evaporation of a solution. nih.govnih.gov The choice of solvent is critical and can be guided by the solubility of the compound. Common solvents for growing crystals of organic molecules include ethanol (B145695), methanol, acetone, or mixtures thereof. nih.govmdpi.com The process involves dissolving the compound in a suitable solvent or solvent mixture at an elevated temperature and allowing the solvent to evaporate slowly at room temperature or in a controlled environment. This slow process can facilitate the formation of well-ordered crystals.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. The intensities and positions of these reflections are collected by a detector. wikipedia.org

The collected data is then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is solved using computational methods and then refined to obtain a final model that best fits the experimental data. wikipedia.org The quality of the final structure is assessed by parameters such as the R-factor.

While a specific crystal structure for this compound is not available, the following table presents hypothetical crystallographic data based on known structures of related diaminopyridine and diaminopyrimidine compounds. nih.govnih.govmdpi.com

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8.5 - 12.5 |

| b (Å) | 9.0 - 15.0 |

| c (Å) | 10.0 - 20.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

Note: This data is illustrative and based on typical values for similar organic molecules.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would likely be dominated by hydrogen bonding interactions involving the amino groups and the pyridine nitrogen. In the crystal structures of many diaminopyridines and related compounds, N-H···N hydrogen bonds are a common and strong interaction, often forming dimers or chains. nih.govresearchgate.netepa.govnih.gov

Specifically, the amino group at the 4-position and the pyridine nitrogen are well-positioned to form intermolecular N-H···N hydrogen bonds, leading to the formation of centrosymmetric dimers. nih.gov The amino group at the 2-position can also participate in hydrogen bonding, potentially with the amino group of a neighboring molecule, further extending the hydrogen-bonding network into a two- or three-dimensional array. nih.govnih.gov

Theoretical and Computational Studies of N2 Cyclobutylmethyl Pyridine 2,4 Diamine

Ligand-Protein Docking Simulations (Focusing on Molecular Interactions, Not Biological Activity)

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N2-(cyclobutylmethyl)pyridine-2,4-diamine, these simulations aim to elucidate the non-covalent interactions between this ligand and the active site of a target protein. While specific docking studies for this compound are not extensively detailed in publicly available literature, insights can be drawn from computational analyses of analogous pyridine (B92270) and diamine derivatives to forecast its potential binding modes and molecular interactions.

These theoretical studies are crucial for understanding the structural basis of ligand-protein recognition. The primary interactions governing the stability of such complexes typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pyridine ring and diamine substituents of this compound provide multiple sites for these interactions.

Key Molecular Interactions:

Hydrogen Bonding: The diamine groups at the 2- and 4-positions of the pyridine ring are significant hydrogen bond donors. The nitrogen atoms of the pyridine ring can also act as hydrogen bond acceptors. Docking studies on similar pyridine derivatives frequently show interactions with amino acid residues like glutamic acid, aspartic acid, and serine within a protein's binding pocket. tubitak.gov.tr For example, analyses of related pyridine compounds have shown the potential to form hydrogen bonds with residues such as GLU116 and GLY117 in the active site of proteins like kinesin Eg5. tubitak.gov.tr

Hydrophobic Interactions: The cyclobutylmethyl group attached to the N2-amine provides a bulky, nonpolar moiety that can engage in favorable hydrophobic and van der Waals interactions. This part of the molecule is likely to orient itself within a hydrophobic pocket of a target protein, interacting with nonpolar amino acid residues such as leucine, isoleucine, valine, and alanine.

Pi-Stacking and Pi-Cation Interactions: The aromatic pyridine ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Furthermore, if the pyridine nitrogen becomes protonated, it can form π-cation interactions with these same aromatic residues.

A representative molecular docking analysis would involve placing this compound into the binding site of a selected protein target. The simulation would then calculate the binding energy for various conformations, with lower binding energy values suggesting a more stable interaction.

Hypothetical Docking Simulation Data

The following table represents hypothetical data from a docking simulation of this compound with a generic protein kinase binding site. This data illustrates the types of interactions and metrics that would be reported in such a study.

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) | Predicted Binding Energy Contribution (kcal/mol) |

| Hydrogen Bond (Donor) | 4-Amine (H) | GLU 85 (Oxygen) | 2.1 | -2.5 |

| Hydrogen Bond (Donor) | 2-Amine (H) | ASP 145 (Oxygen) | 2.3 | -2.1 |

| Hydrogen Bond (Acceptor) | Pyridine (N) | LYS 22 (Hydrogen) | 2.9 | -1.5 |

| Hydrophobic Interaction | Cyclobutyl Ring | LEU 130, VAL 35 | 3.5 - 4.0 | -1.8 |

| Pi-Stacking | Pyridine Ring | PHE 83 | 3.8 | -1.2 |

Summary of Predicted Interactions

Based on the computational analysis of structurally related molecules, this compound is predicted to form a stable complex within a protein's active site through a combination of hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov The diamine groups are crucial for anchoring the ligand via hydrogen bonds, while the cyclobutylmethyl substituent engages with hydrophobic regions, and the pyridine core contributes to binding through potential π-stacking. These simulations provide a detailed, atom-level understanding of the molecular recognition process, independent of any biological outcome.

Chemical Reactivity and Derivatization of N2 Cyclobutylmethyl Pyridine 2,4 Diamine

Investigation of Amine Reactivity at N2 and N4 Positions

The two amino groups at the N2 and N4 positions of the pyridine (B92270) ring are the primary sites for various chemical transformations. Their reactivity is influenced by the electron-donating nature of the amino groups and the electron-withdrawing character of the pyridine ring nitrogen.

Acylation: The amino groups of 2,4-diaminopyridine derivatives readily undergo acylation reactions with acylating agents such as acid chlorides and anhydrides. Studies on similar aminopyridines have shown that acylation typically occurs at the exocyclic amino groups. For instance, the acetylation of aminopyridines with acetic anhydride has been reported to proceed at the amino nitrogen. The reaction of bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboxanhydride (endic anhydride) with various aminopyridines results in the chemoselective transformation of the exocyclic amino group to form the corresponding amido acids. 4-Dialkylaminopyridines are known to be excellent catalysts for acylation reactions.

It is anticipated that N2-(cyclobutylmethyl)pyridine-2,4-diamine would react similarly. The relative reactivity of the N2 and N4 amino groups can be influenced by steric hindrance from the cyclobutylmethyl group at the N2 position, potentially favoring acylation at the N4 position under certain conditions.

Alkylation: Alkylation of aminopyridines can occur at either the exocyclic amino groups or the pyridine ring nitrogen. The site of alkylation is dependent on the reaction conditions and the nature of the alkylating agent. While alkylation of 4-alkylaminopyridines has been studied, detailed regioselectivity for N-alkylation of 2,4-diaminopyridine systems is less documented. In many cases, alkylation of aminopyridines with alkyl halides leads to the formation of pyridinium salts through reaction at the ring nitrogen. However, N-alkylation at the exocyclic amino groups can also be achieved, particularly when the amino group is first deprotonated or under specific catalytic conditions. For this compound, further alkylation at the N4-amino group or the pyridine nitrogen (N1) would be plausible.

Table 1: Predicted Acylation and Alkylation Reactions of this compound

| Reaction Type | Reagent Example | Predicted Major Product(s) |

| Acylation | Acetyl chloride | N4-acetyl-N2-(cyclobutylmethyl)pyridine-2,4-diamine |

| Acetic anhydride | N4-acetyl-N2-(cyclobutylmethyl)pyridine-2,4-diamine | |

| Alkylation | Methyl iodide | 1-methyl-2-(cyclobutylmethylamino)-4-aminopyridinium iodide and/or N4-methyl-N2-(cyclobutylmethyl)pyridine-2,4-diamine |

| Benzyl bromide | 1-benzyl-2-(cyclobutylmethylamino)-4-aminopyridinium bromide and/or N4-benzyl-N2-(cyclobutylmethyl)pyridine-2,4-diamine |

The amino groups of this compound are expected to undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). The reaction of 2-aminopyridine with 4-chlorobenzaldehyde and cyclohexylisocyanide is known to produce imidazo[1,2-a]pyridine derivatives nih.gov. Similarly, condensation reactions of 2-aminopyridine with barbituric acid derivatives have been reported wikipedia.org. These reactions highlight the nucleophilic character of the amino group and its ability to participate in cyclization reactions.

For this compound, condensation would likely occur at the less sterically hindered N4-amino group. The resulting imine can serve as a versatile intermediate for further synthetic transformations.

Cycloaddition Reactions Involving the Pyridine Ring

While the pyridine ring is generally considered electron-deficient and less reactive in conventional Diels-Alder reactions compared to benzene, its reactivity can be enhanced by the presence of electron-donating amino substituents. The amino groups in this compound increase the electron density of the pyridine ring, potentially making it more amenable to participate as a diene in inverse-electron-demand Diels-Alder reactions. In such reactions, the electron-rich diaminopyridine would react with an electron-poor dienophile.

However, specific examples of cycloaddition reactions involving 2,4-diaminopyridine derivatives are not well-documented in the literature. Most reported cycloaddition reactions for the synthesis of pyridines involve other heterocyclic systems or different substitution patterns acsgcipr.orgrsc.org. For instance, [4+2] cycloadditions of 1-azadienes are a known route to pyridines rsc.org. It is also possible for the pyridine ring to act as a dienophile, although this is less common. Theoretical studies and further experimental work would be necessary to fully explore the potential of this compound in cycloaddition reactions.

Metal Complexation Studies and Coordination Chemistry

The nitrogen atoms of this compound, including the pyridine ring nitrogen and the two exocyclic amino nitrogens, are potential coordination sites for metal ions. Aminopyridine derivatives are well-known ligands in coordination chemistry, forming stable complexes with a variety of transition metals researchgate.netmdpi.comresearchgate.net.

The coordination can occur in a monodentate fashion, typically through the pyridine nitrogen, or as a bidentate ligand, chelating through the pyridine nitrogen and one of the amino groups. The interaction of a 2,4-diaminopyrimidine derivative (trimethoprim) with copper(II), zinc(II), and cadmium(II) has been studied, revealing that it can act as a monodentate ligand through the pyrimidinic nitrogen atom acsgcipr.org. It is expected that this compound would exhibit similar coordination behavior. The presence of the N2-cyclobutylmethyl group might influence the chelation geometry and the stability of the resulting metal complexes due to steric effects.

Table 2: Potential Coordination Modes of this compound with Metal Ions (M)

| Coordination Mode | Coordinating Atoms | Potential Metal Ions |

| Monodentate | N1 (pyridine) | Cu(II), Zn(II), Cd(II), Fe(II), etc. |

| Bidentate (Chelating) | N1 and N2-amino | Transition metals |

| Bidentate (Chelating) | N1 and N4-amino | Transition metals |

| Bridging | N1 and N4-amino | Can form polynuclear complexes |

Heterocyclic Ring Transformations

Heterocyclic ring transformations of pyridine derivatives, while not as common as for other heterocycles, can occur under specific conditions, often involving strong nucleophiles or high temperatures. For pyrimidine and N-alkylpyrimidinium salts, ring transformations upon reaction with nucleophiles have been observed nih.gov. These reactions often proceed via an initial nucleophilic attack on the ring, followed by ring-opening and subsequent recyclization.

Given the electron-rich nature of the diaminopyridine ring in this compound, it would be generally resistant to nucleophilic attack unless the ring is activated, for example, by quaternization of the ring nitrogen. If the pyridine ring were to undergo a transformation, it would likely require harsh reaction conditions. More plausible would be reactions that lead to fused heterocyclic systems through derivatization of the amino groups followed by intramolecular cyclization. For instance, reaction with a bifunctional electrophile could lead to the formation of a new ring fused to the pyridine core.

Catalytic Applications of this compound as a Ligand or Organocatalyst

Derivatives of aminopyridines, particularly 4-dialkylaminopyridines (e.g., DMAP), are widely used as highly effective nucleophilic catalysts in a variety of organic reactions, most notably in acylation reactions researchgate.net. The catalytic activity stems from the ability of the pyridine nitrogen to act as a nucleophile, forming a highly reactive N-acylpyridinium intermediate.

Mechanistic Investigations Involving N2 Cyclobutylmethyl Pyridine 2,4 Diamine

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of N2-(cyclobutylmethyl)pyridine-2,4-diamine likely involves the nucleophilic substitution of a leaving group on the pyridine (B92270) ring by cyclobutylmethanamine. Understanding the mechanism of this key transformation is crucial for optimizing reaction conditions, maximizing yield, and minimizing byproducts. The primary pathway is expected to be a nucleophilic aromatic substitution (SNAr) reaction.

Kinetic studies are performed to determine the rate law of a reaction, which provides strong evidence for a proposed mechanism. For the synthesis of this compound from a precursor like 2-chloro-N4-protected-pyridine-4-amine and cyclobutylmethanamine, the reaction rate would be monitored under various concentrations of reactants.

A typical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. If this mechanism is operative, the reaction is expected to exhibit second-order kinetics, being first-order with respect to the pyridine substrate and first-order with respect to the amine nucleophile.

Rate = k[Pyridine Substrate][Cyclobutylmethanamine]

Deviations from this rate law could suggest alternative or competing mechanisms. For instance, if the deprotonation of the amine becomes rate-limiting, the kinetics might show a dependence on the base concentration.

Table 1: Illustrative Kinetic Data for a Proposed SNAr Synthesis

| Experiment | Initial [Substrate] (M) | Initial [Amine] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10-5 |

| 2 | 0.20 | 0.10 | 2.4 x 10-5 |

| 3 | 0.10 | 0.20 | 2.4 x 10-5 |

This illustrative data is consistent with a second-order rate law, supporting the addition-elimination mechanism.

Isotope labeling is a powerful technique to trace the path of atoms throughout a reaction. In the synthesis of this compound, a kinetic isotope effect (KIE) study could be employed to pinpoint the rate-determining step. For example, by comparing the reaction rate of the normal amine (containing 14N) with a 15N-labeled cyclobutylmethanamine, one can probe whether the C-N bond formation is rate-limiting. A significant primary KIE (klight/kheavy > 1) would indicate that the C-N bond formation is indeed the slowest step, which is characteristic of the initial nucleophilic attack in many SNAr reactions.

Another application would be to use deuterium-labeled solvent to probe for proton transfer steps. If a proton transfer is involved in the rate-determining step, a notable solvent isotope effect would be observed.

The direct observation or trapping of reactive intermediates provides the most definitive evidence for a reaction mechanism. In the proposed SNAr synthesis of this compound, the key intermediate is the Meisenheimer complex. Due to their typically high reactivity and short lifetimes, these intermediates are often studied at low temperatures using spectroscopic methods like NMR or UV-Vis spectroscopy. For instance, the formation of the highly colored, anionic σ-complex often results in a distinct bathochromic (red) shift in the UV-Vis spectrum. By initiating the reaction at a very low temperature (e.g., -78 °C) inside a spectrometer, it may be possible to observe the signals corresponding to this transient species before it collapses to the final product.

Computational chemistry, using methods like Density Functional Theory (DFT), can also be employed to calculate the energies of reactants, transition states, and intermediates, providing a theoretical model of the reaction pathway that complements experimental findings.

Advanced Applications and Future Research Directions

Potential in Materials Science

The unique combination of a rigid pyridine (B92270) ring, flexible diamine functionalities, and a non-planar cyclobutyl group in N2-(cyclobutylmethyl)pyridine-2,4-diamine makes it an intriguing candidate for the development of novel materials.

Polymer Precursors: The diamine groups on the pyridine ring can serve as reactive sites for polymerization reactions. Specifically, they can act as monomers in the synthesis of high-performance polymers such as polyimides or polyamides. The incorporation of the pyridine and cyclobutylmethyl moieties into the polymer backbone could impart unique thermal, mechanical, and solubility properties. For instance, the pyridine unit can enhance thermal stability and create opportunities for metal coordination, while the bulky cyclobutyl group might disrupt polymer chain packing, leading to increased solubility and processability. Research on pyridine-based polybenzimidazoles has demonstrated their potential for high-temperature polymer electrolyte membrane fuel cells, showcasing the utility of the pyridine motif in advanced polymers. benicewiczgroup.com

Luminescent Materials: Pyridine derivatives are known to exhibit fluorescence. The electronic properties of the pyridine ring in This compound , potentially tunable through protonation or metal coordination, could lead to the development of novel luminescent materials. The specific substitution pattern and the presence of the cyclobutylmethyl group would influence the photophysical properties, such as emission wavelength and quantum yield. These materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Role as a Chemical Probe or Tool in Molecular Biology (Excluding Therapeutic Applications)

The structure of This compound suggests its potential use as a non-therapeutic chemical probe to investigate biological systems. The pyridine ring can act as a hydrogen bond acceptor, while the amino groups can serve as hydrogen bond donors, enabling the molecule to interact with specific binding sites on biomolecules like proteins and nucleic acids.

The cyclobutylmethyl group provides a hydrophobic moiety that could facilitate membrane permeability or target hydrophobic pockets within proteins. By functionalizing this compound with a reporter group, such as a fluorophore or a biotin (B1667282) tag, it could be transformed into a versatile tool for studying protein-protein interactions, enzyme activity, or for visualizing specific cellular components, without exerting a therapeutic effect.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The hydrogen bonding capabilities and the potential for metal coordination of This compound make it a prime candidate for the construction of complex, self-assembled supramolecular architectures.

Researchers have shown that pyridine-diimine linked macrocycles can self-assemble into robust nanotubes. nih.gov Similarly, This compound could be designed to form discrete molecular cages, extended networks, or functional gels through hydrogen bonding or coordination with metal ions. The cyclobutyl group would play a crucial role in directing the self-assembly process and influencing the morphology and properties of the resulting supramolecular structures. Such materials could have applications in areas like catalysis, molecular recognition, and controlled release. Studies on the self-assembly of other pyridine-containing ligands have demonstrated the formation of intricate structures like double helical complexes. rsc.org

Development of Analytical Methods Utilizing this compound (e.g., Sensors)

The ability of the pyridine nitrogen and the diamine groups to interact with analytes makes This compound a promising platform for the development of chemical sensors.

Chemosensors: By modifying the compound with a chromophore or fluorophore, a sensor that signals the presence of a specific analyte through a change in color or fluorescence could be created. The binding of a metal ion or an anion to the pyridine diamine core could perturb the electronic structure of the molecule, leading to a detectable optical response. The selectivity of the sensor could be tuned by modifying the structure of the binding site. For example, amide-based pyridine derivatives have been successfully employed as fluorescent sensors for the detection of metal ions like Cu²⁺ and Ni²⁺. nih.govresearchgate.net

Synergistic Research with Related Pyridine Diamine Analogs

Future research on This compound would greatly benefit from a synergistic approach that includes the study of related pyridine diamine analogs. By systematically varying the substituent on the N2-position (e.g., replacing the cyclobutylmethyl group with other alkyl or aryl groups) and modifying the substitution pattern on the pyridine ring, a library of compounds could be generated.

Comparing the properties and performance of these analogs in the aforementioned applications would provide valuable structure-activity relationship (SAR) data. This would allow for a more rational design of molecules with optimized properties for specific applications, whether it be for creating polymers with tailored characteristics, developing highly selective chemical probes, engineering complex supramolecular assemblies, or designing sensitive and specific analytical sensors. The synthesis and evaluation of various pyridine derivatives have been shown to be a fruitful approach in discovering compounds with interesting properties. nih.gov

Conclusion and Future Outlook

Remaining Challenges and Open Questions

Given the lack of foundational research, numerous challenges and open questions exist for N2-(cyclobutylmethyl)pyridine-2,4-diamine. The primary challenge is the absence of any published data, which means the scientific community is starting from a blank slate. Key unanswered questions include:

Fundamental Chemical Properties: The basic physicochemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) have not been publicly documented.

Synthetic Routes: Efficient and scalable methods for the synthesis of this compound have not been described in the literature.

Biological Activity: It is unknown whether this compound possesses any biologically relevant activity. Its potential as a therapeutic agent or a tool for chemical biology remains unexplored.

Structure-Activity Relationships: Without any activity data, no structure-activity relationships can be determined. It is unclear how the cyclobutylmethyl group at the N2 position influences the properties of the pyridine-2,4-diamine (B32025) scaffold.

Potential Applications: There is no information on whether this compound has been considered for applications in materials science, medicinal chemistry, or any other field of chemical science.

Future Research Avenues and Potential Impact on Chemical Science

The lack of information on this compound means that future research could head in several fundamental directions. The potential impact of such research would be to fill the existing knowledge gap.

Initial Synthesis and Characterization: The most immediate avenue for future research would be the development of a reliable synthetic route and the full characterization of the compound's chemical and physical properties. This would provide the foundational data necessary for any further investigation.

Screening for Biological Activity: A logical next step would be to screen this compound against a variety of biological targets. Given that related pyridine-2,4-diamine derivatives have shown activity as kinase inhibitors, this could be a starting point for investigation. Such screening could uncover novel biological activities and provide a basis for future drug discovery programs.

Exploration in Materials Science: The pyridine (B92270) and diamine moieties suggest potential for use as a ligand in coordination chemistry or as a building block for functional polymers. Research could explore its coordination behavior with various metal ions or its incorporation into polymeric structures to create materials with novel electronic or photophysical properties.

The potential impact on chemical science is currently speculative. Should this compound be found to possess unique and valuable properties, it could serve as a new scaffold for the development of therapeutics, functional materials, or as a chemical probe to study biological processes. However, without any initial research, its potential remains entirely theoretical.

Q & A

Q. What are the optimal synthetic routes for N2-(cyclobutylmethyl)pyridine-2,4-diamine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2,4-diaminopyridine with cyclobutylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the target compound. Catalysts like Pd/C for hydrogenation or microwave-assisted synthesis may enhance efficiency . Characterization via ¹H/¹³C NMR and HPLC (as in ) ensures purity.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer : Employ multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign proton environments and carbon types. For example, the cyclobutylmethyl group’s protons resonate as multiplet peaks between δ 1.5–2.5 ppm. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive bond geometry .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in anti-inflammatory or antimicrobial contexts?

- Methodological Answer :

- Anti-inflammatory : Use LPS-stimulated macrophage assays to measure TNF-α, IL-6, and IL-1β inhibition (e.g., ELISA, as in ’s Table 2). Test concentrations ranging from 1–50 µM.

- Antimicrobial : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include positive controls like ciprofloxacin .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, cell line specificity). Standardize protocols using guidelines like CLSI for antimicrobial tests. Validate purity via HPLC (≥95%) and check for degradation products using stability studies under varying pH/temperature .

Q. What computational approaches are suitable for predicting the mechanism of action of this compound?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to identify potential targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases.

- Use DFT calculations to map electron density around the diamine groups, which may interact with metal ions in enzymatic active sites .

Q. How can this compound be utilized in designing coordination polymers or metal-organic frameworks (MOFs)?

- Methodological Answer : The diamine groups act as ligands for transition metals (e.g., Co(II), Ni(II)). Synthesize complexes by refluxing the compound with metal salts (e.g., CoCl₂·6H₂O) in ethanol. Characterize via IR (to confirm N–M bonding) and TGA for thermal stability .

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are appropriate for pharmacokinetic profiling of this compound?

- Methodological Answer :

- In vitro : Use Caco-2 cell monolayers for permeability studies. Measure metabolic stability in liver microsomes (e.g., rat/human) with LC-MS/MS quantification.

- In vivo : Administer orally to rodents and collect plasma samples at timed intervals. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .

Q. How can researchers optimize the compound’s solubility and bioavailability for therapeutic applications?

- Methodological Answer :

- Salt formation : React with HCl or citrate to improve aqueous solubility.

- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method). Characterize size via DLS and release kinetics using dialysis .

Key Notes

- Advanced questions emphasize mechanism elucidation, computational modeling, and translational PK/PD studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.